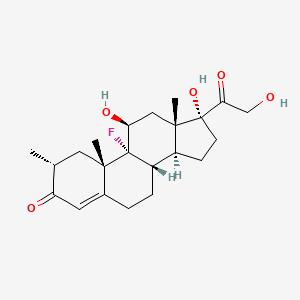

2alpha-Methyl-9alpha-fluorocortisol

描述

Structure

3D Structure

属性

CAS 编号 |

432-34-8 |

|---|---|

分子式 |

C22H31FO5 |

分子量 |

394.5 g/mol |

IUPAC 名称 |

(2R,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-2,10,13-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H31FO5/c1-12-9-19(2)13(8-16(12)25)4-5-15-14-6-7-21(28,18(27)11-24)20(14,3)10-17(26)22(15,19)23/h8,12,14-15,17,24,26,28H,4-7,9-11H2,1-3H3/t12-,14+,15+,17+,19+,20+,21+,22+/m1/s1 |

InChI 键 |

YUCOGNZKLOYCGL-CPEVGGJCSA-N |

SMILES |

CC1CC2(C(=CC1=O)CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F)C |

手性 SMILES |

C[C@@H]1C[C@]2(C(=CC1=O)CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)F)C |

规范 SMILES |

CC1CC2(C(=CC1=O)CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F)C |

同义词 |

2 alpha-methyl-9 alpha-fluorocortisol 2 alpha-methyl-9 alpha-fluorocortisol, (11beta)-isome |

产品来源 |

United States |

Synthetic Chemistry and Derivatization Strategies for 2alpha Methyl 9alpha Fluorocortisol

Precursor Synthesis and Stereoselective Approaches to the Cortisol Core

The total synthesis of the cortisol skeleton is a landmark achievement in organic chemistry, with numerous strategies developed to construct its intricate tetracyclic framework with the correct stereochemistry. Modern approaches often prioritize efficiency and stereocontrol.

One notable strategy involves a convergent approach, where different parts of the steroid nucleus are synthesized separately and then joined. For instance, an AB-ring precursor can be coupled with a D-ring fragment, followed by the cyclization of the C-ring. This method allows for greater flexibility in modifying different parts of the molecule.

A key challenge in cortisol synthesis is the establishment of the numerous stereocenters. Early total syntheses, such as that by Woodward, were groundbreaking but lengthy. youtube.com More recent methods employ catalytic asymmetric reactions to set key stereocenters early in the synthesis. For example, asymmetric Diels-Alder reactions have been utilized to construct the C-ring with high stereoselectivity.

Another powerful technique is the use of chiral auxiliaries to guide the stereochemical outcome of reactions. These auxiliaries can be attached to a precursor molecule, direct a specific stereochemical transformation, and then be removed.

The "indan synthon method" has also been a valuable approach for the enantioselective synthesis of corticosteroids. google.com This method utilizes a chiral indanone derivative to construct the C/D ring system with the correct stereochemistry, which is then elaborated to the full cortisol structure.

Furthermore, biomimetic approaches that mimic the natural biosynthetic pathway of steroids from squalene (B77637) have inspired synthetic strategies. These often involve a series of stereoselective cyclization reactions to build the polycyclic core.

Below is a table summarizing some key approaches to the stereoselective synthesis of the cortisol core:

| Approach | Key Features | Advantages |

| Convergent Synthesis | Assembly of pre-synthesized ring fragments. | High flexibility for analog synthesis. |

| Catalytic Asymmetric Reactions | Use of chiral catalysts to set stereocenters. | High enantioselectivity and efficiency. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to direct stereochemistry. | Good stereochemical control. |

| Indan Synthon Method | Utilizes a chiral indanone for C/D ring construction. | Effective for enantioselective synthesis. |

| Biomimetic Cyclizations | Mimics the natural cyclization of squalene. | Can provide a high degree of stereocontrol. |

Introduction of the 2α-Methyl Moiety: Reaction Mechanisms and Stereochemical Control

The introduction of a methyl group at the 2α-position of the steroid nucleus is a critical step in the synthesis of 2α-Methyl-9α-fluorocortisol. This is typically achieved through the alkylation of an enolate or enamine derivative of a 3-keto steroid. The stereochemical outcome of this reaction is of paramount importance.

The alkylation of Δ⁴-3-keto steroids, which is the common structural motif in the A-ring of corticosteroids, can lead to a mixture of products, including 2α-, 2β-, and 4-alkylated derivatives. The control of regioselectivity and stereoselectivity is therefore crucial.

Reaction Mechanisms:

The most common method for introducing the 2α-methyl group involves the formation of an enolate at the C2 position, followed by reaction with a methylating agent such as methyl iodide. The enolate can be formed using a strong base, such as lithium diisopropylamide (LDA). google.com

The stereoselectivity of the methylation is influenced by several factors, including the choice of the base, the solvent, the temperature, and the nature of the enolate (kinetic vs. thermodynamic).

Kinetic vs. Thermodynamic Control: The formation of the enolate can be directed to either the Δ² or the Δ³,⁴ position. Under kinetically controlled conditions (strong, bulky base at low temperature), the less substituted enolate at C2 is favored. Under thermodynamically controlled conditions (weaker base, higher temperature), the more stable, conjugated enolate is formed. For 2α-methylation, kinetic control is generally preferred.

An alternative approach involves the formation of an enamine at the 3-position, which then directs the alkylation to the 2α-position. This method can offer good stereocontrol.

Below is a table summarizing key aspects of the 2α-methylation:

| Method | Reagents | Key Control Factors | Stereochemical Outcome |

| Enolate Alkylation | Strong base (e.g., LDA), Methyl iodide | Kinetic vs. thermodynamic control, steric hindrance | Predominantly 2α-methylation |

| Enamine Alkylation | Secondary amine (e.g., pyrrolidine), Methyl iodide | Steric approach control | Good selectivity for 2α-methylation |

Strategies for 9α-Fluorination in Steroid Synthesis

The introduction of a fluorine atom at the 9α-position significantly enhances the glucocorticoid and mineralocorticoid activity of corticosteroids. The 9α-fluorination is a key step in the synthesis of 2α-Methyl-9α-fluorocortisol and many other potent corticosteroids.

The most common strategy for introducing the 9α-fluoro group involves the opening of a 9β,11β-epoxide with a source of fluoride (B91410). This reaction proceeds via an SN2-type mechanism, with the fluoride ion attacking the C9 position from the α-face, leading to the desired 9α-fluoro-11β-hydroxy stereochemistry.

Common Fluorinating Agents:

A variety of reagents can be used to deliver the fluoride ion for the epoxide opening. Some common examples include:

Hydrogen Fluoride (HF): Often used in a solvent such as tetrahydrofuran (B95107) (THF) or with a phase-transfer catalyst.

Olah's Reagent (Pyridine-HF): A more manageable and less corrosive source of fluoride.

Diethylaminosulfur Trifluoride (DAST): A versatile fluorinating agent.

Selectfluor® (F-TEDA-BF₄): An electrophilic fluorinating agent that can be used in a two-step process involving the formation of a bromohydrin followed by displacement with fluoride. libretexts.org

The choice of fluorinating agent and reaction conditions can influence the yield and the formation of side products.

An alternative approach to 9α-fluorination involves the reaction of a Δ⁹(¹¹) olefin with an electrophilic fluorinating agent. This method can also provide the desired 9α-fluoro steroid, often with good stereoselectivity.

The table below summarizes common strategies for 9α-fluorination:

| Starting Material | Reagent | Mechanism |

| 9β,11β-Epoxide | HF, Olah's Reagent, DAST | SN2 epoxide opening |

| Δ⁹(¹¹) Olefin | Electrophilic fluorinating agent (e.g., Selectfluor®) | Electrophilic addition |

Development of Synthetic Routes for Related Analogs and Derivatives

The synthetic routes developed for 2α-Methyl-9α-fluorocortisol can be adapted to produce a wide range of related analogs and derivatives with modified biological activities. These modifications can be introduced at various positions on the steroid nucleus.

Modifications at C6: Introduction of a methyl or fluoro group at the C6 position can further enhance anti-inflammatory activity. For example, the synthesis of flumethasone (B526066) involves the introduction of a 6α-fluoro group. nih.gov

Modifications at C16: Methylation at the 16α or 16β position can reduce the mineralocorticoid side effects. The synthesis of dexamethasone (B1670325) and betamethasone, for example, incorporates a 16α-methyl and 16β-methyl group, respectively.

Esterification of the 17α- and 21-Hydroxyl Groups: The hydroxyl groups at C17 and C21 can be esterified to produce prodrugs with altered pharmacokinetic properties, such as duration of action and tissue penetration. Common esters include acetates, propionates, and valerates.

The synthesis of these analogs often involves similar key steps as the synthesis of the parent compound, with the addition of specific reactions to introduce the desired functional groups. For example, the introduction of a 16-methyl group is often achieved early in the synthesis, prior to the construction of the full corticosteroid side chain.

Advanced Synthetic Methodologies for Enhanced Yield and Purity

Catalytic Methods: The use of transition metal catalysts and organocatalysts can enable more efficient and selective transformations. For example, catalytic asymmetric methods for the synthesis of the steroid core can significantly reduce the number of steps and improve the enantiomeric purity of the final product.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety when using hazardous reagents, and the potential for automation and scale-up. The synthesis of some corticosteroids and their intermediates has been successfully demonstrated using flow chemistry.

Enzymatic and Microbiological Transformations: Biocatalysis, using either isolated enzymes or whole microorganisms, can provide highly selective and environmentally friendly methods for specific transformations in steroid synthesis. For example, microbiological hydroxylation has been used to introduce hydroxyl groups at specific positions on the steroid nucleus. There are also reports on the microbiological synthesis of 2α-methylated steroids.

Advanced Purification Techniques: The purification of the final product and intermediates is crucial for obtaining high-purity active pharmaceutical ingredients. Advanced chromatographic techniques, such as supercritical fluid chromatography (SFC) and high-performance countercurrent chromatography (HPCCC), can offer improved separation efficiency and reduced solvent consumption compared to traditional methods.

The table below highlights some advanced methodologies and their benefits:

| Methodology | Key Advantages |

| Catalytic Methods | High selectivity, efficiency, reduced waste. |

| Flow Chemistry | Improved safety, scalability, and process control. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

| Advanced Purification | High purity, reduced solvent consumption. |

Molecular Pharmacology and Receptor Binding Dynamics

Interaction with Other Steroid Hormone Receptors (e.g., Progesterone, Androgen)

Without empirical data, any discussion on the molecular pharmacology of 2alpha-Methyl-9alpha-fluorocortisol would be speculative and would not meet the required standards of scientific accuracy. Further research, including synthesis and in vitro receptor binding and functional assays, would be necessary to elucidate the pharmacological profile of this specific compound.

Conformational Analysis of Ligand-Receptor Complexes

The binding of a corticosteroid to its receptor is a highly specific event, governed by the three-dimensional complementarity between the ligand and the receptor's binding pocket. The conformational analysis of the ligand-receptor complex is crucial for understanding the structural basis of agonist activity.

The introduction of a 2α-methyl group on the A-ring of the steroid nucleus is anticipated to influence the local conformation of this ring. Steroid A-rings typically adopt a half-chair or sofa conformation, and the presence of a substituent at the C2 position can affect the puckering of the ring and its orientation within the ligand-binding domain (LBD) of the receptor. This alteration in A-ring conformation can, in turn, affect the positioning of the entire steroid molecule within the binding pocket, potentially influencing key hydrogen bonding and van der Waals interactions with amino acid residues.

The 9α-fluoro group plays a significant role in enhancing the glucocorticoid and mineralocorticoid potency. uomustansiriyah.edu.iq From a conformational standpoint, the high electronegativity of the fluorine atom can induce a localized electronic effect, influencing the conformation of the B-ring and the orientation of the adjacent 11β-hydroxyl group. This is critical as the 11β-hydroxyl group is known to form a crucial hydrogen bond with the receptor, which is essential for agonist activity. The 9α-fluorination is thought to increase the acidity of the 11β-hydroxyl proton, thereby strengthening this hydrogen bond and stabilizing the active conformation of the receptor. uomustansiriyah.edu.iq

While a specific crystal structure of 2α-Methyl-9α-fluorocortisol in complex with either the GR or MR is not available, insights can be drawn from the crystal structures of other potent glucocorticoids. For instance, studies on the GR LBD in complex with agonists like dexamethasone (B1670325) reveal a highly organized network of interactions that stabilize the active conformation of the receptor, characterized by the proper positioning of Helix 12, which is critical for the recruitment of coactivator proteins. It is hypothesized that 2α-Methyl-9α-fluorocortisol would induce a similar active conformation, with its specific substituents fine-tuning the interactions within the binding pocket.

| Feature | Expected Conformational Impact on Receptor Complex |

| 2α-Methyl Group | - Influences A-ring puckering (half-chair/sofa conformation)- Potentially enhances van der Waals contacts with hydrophobic residues in the LBD- May subtly alter the overall orientation of the steroid within the binding pocket |

| 9α-Fluoro Group | - Induces electronic effects on the B-ring- Optimizes the orientation of the 11β-hydroxyl group- Strengthens the hydrogen bond between the 11β-hydroxyl group and the receptor |

Computational Modeling and Molecular Dynamics Simulations of Receptor Interactions

In the absence of empirical structural data, computational modeling and molecular dynamics (MD) simulations serve as powerful tools to predict and analyze the interactions between 2α-Methyl-9α-fluorocortisol and its receptors at an atomic level.

Homology Modeling and Docking: The first step in computationally assessing the interaction would involve building a high-quality 3D model of the GR and MR LBDs, if not already available from crystallographic data of closely related ligands. Subsequently, molecular docking simulations can be performed to predict the most favorable binding pose of 2α-Methyl-9α-fluorocortisol within the receptor's binding pocket. These simulations would score different ligand conformations based on the calculated binding free energy, taking into account electrostatic interactions, van der Waals forces, and hydrogen bonding. It is anticipated that the docking poses would show the classic steroid orientation, with the A-ring positioned towards the entrance of the binding pocket and the D-ring deep within.

Molecular Dynamics Simulations: Following docking, MD simulations can provide a dynamic view of the ligand-receptor complex, allowing for the study of its stability and conformational flexibility over time. An MD simulation would typically involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds to microseconds.

Key insights that could be gained from MD simulations of the 2α-Methyl-9α-fluorocortisol-receptor complex include:

Stability of the Binding Pose: Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone would indicate the stability of the predicted binding mode.

Interaction Fingerprinting: MD simulations can map the persistent hydrogen bonds and hydrophobic contacts between the ligand and specific amino acid residues of the receptor throughout the simulation. This would highlight the key residues responsible for the high-affinity binding of 2α-Methyl-9α-fluorocortisol.

Conformational Changes in the Receptor: The simulations can reveal how the binding of 2α-Methyl-9α-fluorocortisol influences the conformation of critical regions of the receptor, such as the activation function 2 (AF-2) helix (Helix 12). The stabilization of an active conformation of AF-2 is a hallmark of agonist binding and is essential for the subsequent recruitment of coactivators.

Role of Water Molecules: MD simulations can elucidate the role of bridging water molecules in mediating the interaction between the ligand and the receptor, which can be crucial for binding affinity and specificity.

Studies on other glucocorticoids have demonstrated that the dynamics of the ligand-binding pocket and the allosteric regulation in response to ligand and cofactor binding are critical for determining the efficacy of the agonist. nih.gov For 2α-Methyl-9α-fluorocortisol, it is hypothesized that the combined effects of the 2α-methyl and 9α-fluoro substitutions would lead to a highly stable and active conformation of the receptor complex.

| Computational Method | Application to 2α-Methyl-9α-fluorocortisol-Receptor Interaction | Potential Findings |

| Molecular Docking | Predict the preferred binding orientation and conformation within the GR and MR LBDs. | Identification of key interacting residues and estimation of binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-receptor complex over time in a physiological environment. | Assessment of binding stability, characterization of conformational changes in the receptor (e.g., AF-2 helix), and identification of stable hydrogen bond networks. |

| Free Energy Calculations (e.g., MM/PBSA) | Estimate the binding free energy of the complex. | Quantitative prediction of binding affinity and contribution of individual energy components. |

Cellular and Subcellular Pharmacodynamics: in Vitro Investigations

Transcriptional Regulation and Gene Expression Profiling

The primary mechanism of action for glucocorticoids at the cellular level involves the regulation of gene transcription through interaction with the glucocorticoid receptor (GR). wikipedia.org As a potent synthetic glucocorticoid, 2alpha-Methyl-9alpha-fluorocortisol is expected to exert profound effects on gene expression through both transactivation and transrepression.

Upon entering the cell, glucocorticoids bind to the cytoplasmic GR, a ligand-activated transcription factor. bioscientifica.comnih.gov This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Within the nucleus, the activated GR-ligand complex typically forms a homodimer and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. nih.gov This interaction facilitates the recruitment of coactivator proteins and the transcription machinery, leading to the upregulation of gene expression (transactivation). nih.gov

This GRE-mediated transactivation is responsible for many of the metabolic effects of glucocorticoids and also for the synthesis of anti-inflammatory proteins. nih.gov For instance, glucocorticoids induce the expression of genes like Dual Specificity Phosphatase 1 (DUSP1), which is a phosphatase that can inactivate mitogen-activated protein kinases (MAPKs), thereby contributing to the anti-inflammatory effect. nih.gov Another example is the induction of the cyclin-dependent kinase inhibitor p57Kip2, which is involved in the anti-proliferative effects of glucocorticoids. bioscientifica.com

A major component of the anti-inflammatory action of glucocorticoids is mediated through a mechanism called transrepression. nih.gov This process does not involve direct binding of the GR to DNA. Instead, the activated GR monomer interacts directly with pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), inhibiting their ability to induce the transcription of inflammatory genes. nih.govnih.gov This "tethering" mechanism effectively switches off the expression of numerous genes encoding cytokines, chemokines, adhesion molecules, and inflammatory enzymes. nih.govplos.org

Studies comparing different glucocorticoids have shown that they can have differential potencies for transactivation versus transrepression. nih.govnih.gov The ideal therapeutic glucocorticoid would exhibit potent transrepression of inflammatory pathways with minimal GRE-mediated transactivation to reduce side effects. nih.gov Research in A549 human alveolar epithelial cells has demonstrated that for many glucocorticoids, the concentration required for 50% of the maximal effect (EC50) for NF-κB-mediated transrepression is significantly higher than that for GRE-mediated transactivation. nih.gov

| Glucocorticoid | EC50 for GRE Transactivation (nM) | EC50 for NF-κB Transrepression (nM) | EC50 for AP-1 Transrepression (nM) |

|---|---|---|---|

| Dexamethasone (B1670325) | 1.3 | 4.5 | 1.1 |

| Budesonide | 0.5 | 2.9 | 0.8 |

| Fluticasone (B1203827) Propionate | 0.2 | 1.0 | 0.2 |

| Mometasone (B142194) Furoate | 0.1 | 1.1 | 0.2 |

This table presents hypothetical data based on published relative potencies to illustrate the concept of differential activity. Actual values can vary based on the specific cell line and assay conditions.

Modulation of Cellular Signaling Cascades (e.g., MAPK, PI3K/Akt)

Beyond direct transcriptional regulation, glucocorticoids modulate various intracellular signaling cascades that are crucial for inflammation, cell survival, and proliferation. The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are key targets.

Glucocorticoids are known to inhibit the activity of MAPK pathways, including the Erk-1/2, JNK, and p38 MAPK pathways. embopress.org This inhibition can occur through the induction of MAPK phosphatases like DUSP1/MKP-1, which dephosphorylate and inactivate MAPKs. embopress.org By inhibiting these pathways, glucocorticoids can suppress the production of inflammatory mediators and reduce cellular stress responses.

The interaction with the PI3K/Akt pathway is more complex and appears to be cell-type specific. In some contexts, particularly in lymphoid malignancies, glucocorticoids like dexamethasone induce apoptosis, and this effect can be enhanced by inhibitors of the PI3K/Akt survival pathway. nih.gov In other cell types, glucocorticoid receptor activation has been shown to inhibit the PI3K/Akt pathway. researchgate.net Dexamethasone has been found to inhibit PI3K activation in basophilic leukemia cells. researchgate.net

Impact on Immune Cell Function and Cytokine/Chemokine Secretion

As a highly potent corticosteroid, this compound would be expected to have profound effects on virtually all cells of the immune system. nih.gov Glucocorticoids are potent inhibitors of T-cell activation and promote apoptosis in lymphocytes, which is a key mechanism for their immunosuppressive and anti-leukemic effects. nih.govnih.gov They influence the differentiation of T helper (Th) cells, generally favoring a shift from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype. nih.gov

In antigen-presenting cells like macrophages and dendritic cells, glucocorticoids inhibit maturation and the expression of MHC class II and co-stimulatory molecules, thereby impairing their ability to activate T cells. nih.gov They also potently suppress the synthesis of a wide range of pro-inflammatory cytokines and chemokines, including IL-1β, IL-2, IL-6, TNF-α, and various CXCL and CCL chemokines. researchgate.netfrontiersin.org Simultaneously, they can promote the expression of anti-inflammatory cytokines like IL-10. nih.gov

| Immune Cell Type | Primary Effects of Potent Glucocorticoids |

|---|---|

| T Lymphocytes | Inhibition of activation and proliferation; induction of apoptosis; shift from Th1 to Th2 cytokine profile. |

| B Lymphocytes | Inhibition of proliferation and antibody production. |

| Macrophages / Monocytes | Inhibition of pro-inflammatory cytokine secretion (TNF-α, IL-1, IL-6); promotion of anti-inflammatory (M2) phenotype; increased phagocytosis of apoptotic cells. |

| Neutrophils | Reduced migration to inflammatory sites; delayed apoptosis, leading to neutrophilia. |

| Dendritic Cells | Inhibition of maturation and antigen presentation capacity. |

Comparative Potency and Efficacy Assessments in Cell Lines

In vitro cell-based assays are crucial for determining the relative potency and efficacy of different synthetic glucocorticoids. These assays typically measure either GRE-mediated transactivation (e.g., using a luciferase reporter gene) or the repression of inflammatory responses.

Structural modifications to the cortisol backbone dramatically alter potency. The 9α-fluorination of cortisol to produce fludrocortisone (B194907) increases its glucocorticoid activity approximately 10-fold and its mineralocorticoid activity over 100-fold. Further modifications, such as those seen in dexamethasone (which includes a 9α-fluoro group and a 16α-methyl group), can increase glucocorticoid potency even further while virtually eliminating mineralocorticoid activity. researchgate.net

Studies in A549 cells have compared the potency of various glucocorticoids in inhibiting cell proliferation. Mometasone and fluticasone were found to be markedly more potent than dexamethasone, which in turn was more potent than hydrocortisone (B1673445) (cortisol). nih.gov Another study using a lymphoblast cell line (CEM-c7/14) found that mometasone was the most potent glucocorticoid in reducing cell survival at the lowest concentration tested (10⁻⁸M). scielo.br Given its structure, this compound is predicted to be a highly potent agent in such comparative assays.

| Compound | Relative Anti-Inflammatory (Glucocorticoid) Potency | Relative Mineralocorticoid Potency |

|---|---|---|

| Hydrocortisone (Cortisol) | 1 | 1 |

| Prednisone | 4 | 0.8 |

| Methylprednisolone | 5 | 0.5 |

| Fludrocortisone | 10 | 125 |

| Dexamethasone | 25-30 | ~0 |

| Betamethasone | 25-30 | ~0 |

This table provides established relative potencies for common corticosteroids to contextualize the expected high potency of this compound. Data is compiled from multiple pharmacological sources.

Pharmacokinetic and Metabolic Characterization in Preclinical Models

Metabolic Pathways and Enzymatic Transformations in Animal Hepatic Systems (e.g., Cytochrome P450, 11beta-Hydroxysteroid Dehydrogenases)

The metabolism of corticosteroids is a complex process primarily occurring in the liver, designed to deactivate the molecule and increase its water solubility for excretion nih.gov. Key enzymes involved are the 11beta-hydroxysteroid dehydrogenases (11beta-HSD) and cytochrome P450 (CYP) monooxygenases. The specific structural modifications of 2alpha-Methyl-9alpha-fluorocortisol—a fluorine atom at the 9α position and a methyl group at the 2α position—profoundly influence these pathways.

11beta-Hydroxysteroid Dehydrogenases (11beta-HSD): There are two main isoforms of 11beta-HSD. 11beta-HSD1 acts primarily as a reductase, converting inactive cortisone (B1669442) to active cortisol, while 11beta-HSD2 is a dehydrogenase that inactivates cortisol by converting it to cortisone. The structural modifications of this compound confer significant resistance to these enzymes. The 9α-fluoro group provides potent protection from inactivation by 11beta-HSD2, a mechanism that also explains the enhanced mineralocorticoid activity of related compounds like 9α-fluorocortisol researchgate.net. Studies on human liver microsomes have shown that 9α-fluorination completely blocks the dehydrogenation of the 11β-hydroxyl group mmu.ac.uk. Furthermore, the presence of a 2α-methyl group has been found to diminish the reductase activity of 11beta-HSD1, slowing the metabolic inactivation by liver enzyme systems nih.gov.

Cytochrome P450 (CYP) Enzymes: While modifications at the 9α and 2α positions hinder metabolism by 11beta-HSD and A-ring reductases, metabolism by CYP enzymes remains a viable pathway. For the parent compound, 9α-fluorocortisol, 6β-hydroxylation has been identified as a metabolic route in human liver microsomes mmu.ac.uk. It is anticipated that CYP enzymes, likely from the CYP3A subfamily which are known to metabolize many steroids, would also be involved in the metabolism of this compound, primarily through oxidative transformations at various positions on the steroid nucleus.

A-Ring Reduction: In the metabolism of cortisol, reduction of the A-ring to dihydro and tetrahydro metabolites is a principal pathway nih.gov. However, the 9α-fluorination has been shown to completely inhibit this A-ring reduction in human liver microsomes mmu.ac.uk. The addition of a 2α-methyl group is also known to sterically hinder A-ring metabolism. Therefore, this metabolic route is expected to be significantly blocked for this compound, contributing to its enhanced metabolic stability.

Identification and Structural Elucidation of Metabolites in Animal Tissues and Biofluids

Specific metabolites for this compound have not been detailed in the available literature. However, based on the metabolic pathways of the closely related compound 9α-fluorocortisol in preclinical models, several metabolites can be anticipated. In studies with rat kidney preparations, the major metabolite of 9α-fluorocortisol was identified as 20(ξ)-dihydro-9α-fluorocortisol nih.gov. In human liver microsomes, the primary pathways were 20β-reduction and 6β-hydroxylation mmu.ac.uk.

Therefore, the expected metabolites of this compound in animal tissues and biofluids would likely include:

20-dihydro metabolites: Formed by the reduction of the C20-ketone.

6-hydroxy metabolites: Formed by CYP-mediated oxidation.

Conjugated metabolites: Phase II metabolism would likely follow, leading to the formation of glucuronide and sulfate (B86663) conjugates to facilitate excretion.

The 2α-methyl group would be expected to remain on the steroid core, and its presence might influence the preferred sites of hydroxylation by CYP enzymes.

Metabolic Stability and Clearance Assessments in In Vitro Systems (e.g., Microsomes, Hepatocytes)

The structural features of this compound are designed to increase metabolic stability and prolong its biological half-life. Both 9α-fluorination and 2α-methylation contribute to a decreased rate of inactivation by hepatic enzymes nih.govderangedphysiology.com.

In vitro studies using liver microsomes or hepatocytes would be expected to demonstrate a significantly lower clearance rate for this compound compared to unsubstituted cortisol. The 9α-fluoro group's inhibition of 11β-HSD2 and A-ring reductases, combined with the 2α-methyl group's steric hindrance of A-ring metabolism, results in a molecule that is highly resistant to the primary routes of corticosteroid inactivation mmu.ac.uknih.gov. Consequently, the compound is predicted to have high metabolic stability in these in vitro systems.

| Compound | Key Structural Features | Expected Metabolic Stability | Primary Metabolic Pathways Hindered |

|---|---|---|---|

| Cortisol | None | Low | N/A |

| 9α-Fluorocortisol | 9α-Fluoro group | Moderate-High | 11β-HSD2 oxidation, A-ring reduction mmu.ac.uk |

| 2α-Methylcortisol | 2α-Methyl group | Moderate | A-ring reduction (steric hindrance) nih.gov |

| 2α-Methyl-9α-fluorocortisol | 2α-Methyl and 9α-Fluoro groups | High | 11β-HSD2 oxidation, A-ring reduction mmu.ac.uknih.gov |

Absorption, Distribution, and Elimination Profiles in Animal Models

While specific ADME (Absorption, Distribution, Metabolism, Elimination) data for this compound are not available, the profile can be inferred from its close analog, fludrocortisone (B194907) (9α-fluorocortisol).

Absorption: In small animal models, fludrocortisone is well absorbed from the gastrointestinal tract following oral administration tokyovets.com. Peak plasma levels in humans are observed approximately 1.7 hours post-administration tokyovets.com. A similar profile of good oral absorption is expected for this compound.

Distribution: Like other corticosteroids, the compound is expected to distribute throughout the body. Corticosteroids generally bind to plasma proteins, such as corticosteroid-binding globulin and albumin, which influences their volume of distribution derangedphysiology.com.

Elimination: The primary route of elimination for corticosteroids and their metabolites is through urinary excretion nih.govresearchgate.net. After hepatic metabolism renders the steroid more water-soluble, the resulting metabolites are cleared by the kidneys. The plasma half-life of fludrocortisone in small animals is reported to be around 3.5 hours, although its biological effects persist for a much longer duration (18-36 hours) tokyovets.com. The enhanced metabolic stability of this compound may result in a longer plasma half-life compared to fludrocortisone.

| Parameter | Reported Value/Characteristic | Species/Model | Reference |

|---|---|---|---|

| Absorption | Well absorbed from GI tract | Small Animals | tokyovets.com |

| Time to Peak Plasma Concentration (Tmax) | ~1.7 hours | Humans | tokyovets.com |

| Plasma Half-life (t1/2) | ~3.5 hours | Humans | tokyovets.com |

| Plasma Half-life (t1/2) | ~1.35 hours | Septic Shock Patients | nih.gov |

| Biological Effect Half-life | 18-36 hours | Humans | tokyovets.com |

| Route of Elimination | Principally urinary excretion | General | researchgate.net |

Species-Specific Metabolic Differences in Preclinical Settings

Significant species-specific differences can exist in drug metabolism, and this is true for corticosteroids. The selection of an appropriate animal model for preclinical studies is therefore critical. For instance, in the study of fluorometholone, another fluorinated corticosteroid, both rabbits and cynomolgus monkeys were found to be appropriate preclinical models because they, like humans, stereoselectively generate the 20α-dihydro metabolite nih.gov. In contrast, other species might exhibit different metabolite profiles or metabolic rates.

For this compound, preclinical development would necessitate a careful characterization of its metabolic profile in various species (e.g., rat, dog, monkey) to identify the model that most closely mimics human metabolism. Differences in the expression and activity of specific CYP450 isoforms and other metabolic enzymes between species could lead to quantitative and qualitative differences in the metabolites formed, which could in turn affect the pharmacokinetic and toxicological profiles observed.

Structure Activity Relationship Sar Studies of 2alpha Methyl 9alpha Fluorocortisol Analogs

Influence of the 2alpha-Methyl Substitution on Receptor Binding and Biological Activity

The introduction of a 2-alpha-methyl group to the steroid nucleus of 9-alpha-fluorocortisol significantly modifies its interaction with glucocorticoid and mineralocorticoid receptors, thereby altering its biological activity profile. This substitution generally enhances the anti-inflammatory properties of the corticosteroid.

The rationale behind this increased activity lies in the steric and electronic effects of the methyl group. The 2-alpha-methyl group can influence the conformation of the A-ring of the steroid, potentially leading to a more favorable binding orientation within the ligand-binding domain of the glucocorticoid receptor (GR). This enhanced binding affinity often translates to greater potency in mediating the anti-inflammatory effects of the glucocorticoid.

Contribution of the 9alpha-Fluoro Moiety to Potency and Selectivity

The 9-alpha-fluoro substitution is a critical modification in the development of potent synthetic corticosteroids, dramatically increasing both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq The strong electron-withdrawing nature of the fluorine atom at the C9 position significantly influences the electronic environment of the entire steroid nucleus. uomustansiriyah.edu.iq This electronic effect is thought to enhance the intrinsic activity of the steroid at its receptors.

Specifically, the 9-alpha-fluoro group increases the acidity of the nearby 11-beta-hydroxyl group, which is a crucial determinant for glucocorticoid activity. This increased acidity is believed to facilitate a more robust hydrogen bond interaction with the glucocorticoid receptor, leading to a higher binding affinity and, therefore, greater potency. researchgate.net

However, this modification is not without consequences for receptor selectivity. While it boosts glucocorticoid activity, it also substantially increases mineralocorticoid activity, which can lead to undesirable side effects such as sodium retention and hypertension. uomustansiriyah.edu.iq For instance, the introduction of a 9-alpha-fluoro group to hydrocortisone (B1673445) results in a compound (fludrocortisone) with glucocorticoid activity approximately 10 times that of cortisol and mineralocorticoid activity 125 times that of cortisol. uomustansiriyah.edu.iq This highlights the profound impact of the 9-alpha-fluoro moiety on both potency and the balance between glucocorticoid and mineralocorticoid effects.

Systematic Evaluation of Substituent Effects on Pharmacological Profiles

The pharmacological profile of corticosteroids can be systematically modified by introducing various substituents at different positions on the steroid nucleus. These modifications aim to enhance therapeutic efficacy while minimizing adverse effects.

| Substituent | Effect on Pharmacological Profile |

| 6α-Fluoro | Tends to decrease salt retention properties compared to the 9α-fluoro substitution. uomustansiriyah.edu.iq |

| 16α-Hydroxyl | Can abolish mineralocorticoid activity. |

| 16α,17α-Acetonide | Increases topical anti-inflammatory potency. |

| Esterification of hydroxyl groups | Can be used to modify the solubility of the steroid. Increased lipid solubility can decrease the release rate from intramuscular injection sites, creating depot preparations. uomustansiriyah.edu.iq |

A primary objective in the design of highly anti-inflammatory corticosteroids has been to increase their topical potency, with some analogs being up to 100 times more active topically than hydrocortisone. uomustansiriyah.edu.iq

Computational Approaches to SAR and Ligand Design

In the absence of a three-dimensional structure of a drug target, ligand-based drug design serves as a valuable approach for drug discovery and optimization. nih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are instrumental in this process. nih.govazolifesciences.com

QSAR is a computational technique that quantifies the relationship between the chemical structures of a series of compounds and their biological activity. azolifesciences.com The fundamental principle is that similar structures or physicochemical properties result in similar activities. nih.gov

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. By understanding these features, novel molecules with enhanced activity can be designed. nih.gov

These computational tools allow for the rational design of new steroid analogs. For example, by analyzing the interactions of existing corticosteroids with the glucocorticoid receptor, researchers can predict how different substituents will affect binding affinity and efficacy. researchgate.net This in silico approach can significantly reduce the time and resources required for the identification and optimization of new drug candidates. nih.govnih.gov

SAR in Relation to Metabolic Fate and Receptor-Specific Interactions

The metabolic stability of a corticosteroid is a key factor in its potency and duration of action. For example, as mentioned earlier, a 2-alpha-methyl group can protect the A-ring from metabolic degradation. Similarly, other substitutions can be made to block common sites of metabolic attack, prolonging the drug's presence in the body.

Receptor-specific interactions are crucial for determining the balance of desired anti-inflammatory effects and potential side effects. The brain provides a clear example of how receptor localization and interaction can lead to diverse effects. Both MR and GR are present in the brain, but their expression patterns differ. nih.gov GR is widely expressed, while MR expression is more restricted. nih.gov The specific effects of a corticosteroid in the brain depend on which receptor it binds to, the cell type, and the physiological context. nih.gov

The transcriptional activity of steroid hormones is closely tied to their structure. nih.gov Even subtle changes in the ligand can dramatically alter the response of the receptor. For instance, studies with different glucocorticoid receptor mutants have shown that the efficacy and potency of a steroid can be independently modified. nih.govnih.gov This suggests that it may be possible to design ligands that produce more selective or specific effects by influencing the conformational changes in the receptor upon binding. nih.gov

Furthermore, the interaction of the receptor-ligand complex with coactivator and corepressor proteins is a critical step in gene regulation. researchgate.net The structure of the bound steroid can influence which co-regulatory proteins are recruited, leading to different downstream effects. This provides another avenue for designing corticosteroids with improved therapeutic profiles by targeting these protein-protein interactions.

Biological Efficacy and Pharmacological Responses in Animal Models

Anti-inflammatory and Immunomodulatory Effects in Animal Models (e.g., Rodent Inflammation Models)

Effects on Electrolyte Balance and Fluid Homeostasis in Animal Systems

Early research points to 2-methyl-9-fluorocortisol as a highly active artificial mineralocorticoid. A 1956 study highlighted its potent effects, including a notable "nephrosclerotic action" in animal models, suggesting a significant impact on kidney function and, by extension, electrolyte and fluid balance. However, specific quantitative data on sodium retention, potassium excretion, or changes in plasma volume from these historical studies are not detailed in the accessible records.

Influence on Cardiovascular Parameters in Animal Models (e.g., Cardiac Necrosis)

The pronounced mineralocorticoid activity suggested in historical texts implies a potential for cardiovascular effects, such as hypertension, which is a known consequence of potent mineralocorticoid action. The term "nephrosclerotic action" also suggests downstream cardiovascular implications. However, specific studies examining direct effects on cardiovascular parameters like blood pressure, heart rate, or the incidence of cardiac necrosis in animal models treated with 2alpha-Methyl-9alpha-fluorocortisol are not available in the reviewed literature.

Pharmacodynamic Characterization of Systemic Effects in Animal Models (e.g., Thymic Involution, Adrenal Gland Morphology)

A 1956 publication titled "Adrenal corticoid activities of 2-methylhydrocortisone acetate (B1210297) and 2-methyl-9alpha-fluorohydrocortisone acetate" indicates that the systemic pharmacodynamics of this compound were investigated. Typically, such studies would assess effects on the thymus (involution) and adrenal glands (atrophy) as markers of glucocorticoid activity. Unfortunately, the detailed findings and data from this study are not accessible in modern scientific databases, precluding a detailed summary of its effects on these organs.

Comparative Efficacy with Established Corticosteroids in Preclinical Disease Models

A comprehensive comparison of this compound with other established corticosteroids like dexamethasone (B1670325), prednisolone, or its close analogue fludrocortisone (B194907) in preclinical models is absent from the available literature. While described as a "highly active" mineralocorticoid, its relative potency in terms of anti-inflammatory versus mineralocorticoid effects compared to these other agents has not been recently characterized.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques (e.g., HPLC, UPLC, GC) for Isolation, Purity, and Quantification

Chromatographic techniques are fundamental to the analysis of synthetic corticosteroids like 2α-Methyl-9α-fluorocortisol. They excel at separating the analyte from impurities and complex matrix components, allowing for accurate quantification and isolation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent methods for analyzing corticosteroids. nih.govnih.gov These techniques separate compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. nih.govlcms.cz UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (e.g., sub-2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption. nih.govlcms.cz

For the analysis of 2α-Methyl-9α-fluorocortisol, a reversed-phase HPLC or UPLC method would be employed. The separation is typically achieved using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. lcms.cznih.gov Isocratic or gradient elution can be used to optimize the separation of the target compound from any related substances or degradation products. lcms.cz Quantification is commonly performed using an ultraviolet (UV) detector, as corticosteroids possess chromophores that absorb light in the UV spectrum. nih.govresearchgate.net The high efficiency of these methods makes them ideal for determining the purity of bulk drug substances and for quantifying the compound in various formulations. encyclopedia.pubnih.gov

Gas Chromatography (GC) is another powerful separation technique, but it is less commonly used for intact corticosteroids due to their low volatility and thermal instability. nih.gov To analyze 2α-Methyl-9α-fluorocortisol by GC, a derivatization step is necessary to convert the polar functional groups (hydroxyls and ketones) into more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers or methoxime-TMS derivatives. nih.gov This process enhances the chromatographic performance of the steroid. nih.gov Following derivatization, the compound can be separated on a capillary column and detected, often by a flame ionization detector (FID) or, more powerfully, by a mass spectrometer (GC-MS). nih.gov

| Parameter | HPLC / UPLC | Gas Chromatography (GC) |

|---|---|---|

| Stationary Phase (Column) | Reversed-phase (e.g., C18, Phenyl) lcms.cznih.gov | Capillary column (e.g., DB-5ms, HP-1) |

| Mobile Phase / Carrier Gas | Acetonitrile/Methanol and Water/Buffer mixture lcms.cznih.gov | Inert gas (e.g., Helium, Nitrogen) |

| Detection | UV-Vis Detector (e.g., at 240 nm) researchgate.net, Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) nih.gov |

| Sample Preparation | Dissolution in mobile phase | Required derivatization (e.g., silylation) to increase volatility nih.gov |

| Primary Application | Purity testing, quantification, isolation nih.gov | Structural characterization, impurity profiling nih.gov |

Mass Spectrometry (MS and MS/MS) for Identification and Quantification in Biological Matrices

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and selective quantification of corticosteroids in complex biological matrices such as plasma, urine, and tissue. nih.govmdpi.com This technique provides a high degree of certainty in both identification and quantification, making it indispensable for pharmacokinetic and metabolism studies. nih.govselectscience.net

In a typical LC-MS/MS workflow, the sample undergoes extraction—often solid-phase extraction (SPE) or liquid-liquid extraction (LLE)—to remove interfering substances. pharmacyjournal.netresearchgate.net The extract is then injected into the LC system for separation. The eluent from the LC column is directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which generates charged molecules of the analyte. google.comresearchgate.net

The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For enhanced selectivity, tandem mass spectrometry (MS/MS) is used. In this mode, a specific parent ion corresponding to 2α-Methyl-9α-fluorocortisol is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for extremely low limits of quantification (LLOQ), often in the picogram per milliliter (pg/mL) range. nih.govmdpi.com The use of a stable isotope-labeled internal standard is standard practice to ensure high accuracy and precision. researchgate.net

| Parameter | Description | Relevance for 2α-Methyl-9α-fluorocortisol |

|---|---|---|

| Ionization Technique | Electrospray Ionization (ESI) is most common for corticosteroids. mdpi.com | Generates protonated molecules [M+H]+ for positive ion mode analysis. |

| Mass Analyzer | Triple Quadrupole (QqQ) is the workhorse for quantitative analysis. nih.gov | Enables highly selective and sensitive Multiple Reaction Monitoring (MRM) experiments. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM). nih.gov | Specific precursor ion → product ion transitions are monitored for the analyte and internal standard, ensuring high selectivity. researchgate.net |

| Limit of Quantification (LOQ) | Typically in the sub-ng/mL to pg/mL range. mdpi.comresearchgate.net | Allows for the measurement of low concentrations in biological samples following preclinical studies. |

Spectroscopic Methods for Structural Confirmation (e.g., NMR, IR)

While chromatographic and mass spectrometric methods are excellent for separation and quantification, spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of 2α-Methyl-9α-fluorocortisol.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for de novo structure elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR reveals the number of different types of carbon atoms in the molecule.

¹⁹F NMR is particularly important for this compound, as it would show a characteristic signal for the fluorine atom at the 9α position, providing direct evidence of its presence and stereochemistry through coupling with neighboring protons.

Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity between atoms and confirm the complete structure, including the stereochemistry of the methyl group at the 2α position.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.netmdpi.com The IR spectrum of 2α-Methyl-9α-fluorocortisol would exhibit characteristic absorption bands corresponding to:

O-H stretching from the hydroxyl groups.

C=O stretching from the ketone groups in the steroid A-ring and the side chain. mdpi.com

C-F stretching from the fluorine atom.

C-H stretching and bending from the steroid backbone and methyl group. While IR is generally not used for complete structure elucidation on its own, it serves as a rapid and simple method to confirm the presence of key functional groups and as a fingerprinting technique for identity confirmation against a reference standard. researchgate.net

Immunoassays (e.g., ELISA, RIA) for High-Throughput Detection in Research Samples

Immunoassays are widely used for the rapid screening of a large number of samples due to their high sensitivity and ease of use. nih.govresearchgate.net These methods rely on the highly specific binding interaction between an antibody and an antigen (in this case, 2α-Methyl-9α-fluorocortisol or a derivative).

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format. r-biopharm.com A competitive ELISA is typically used for small molecules like steroids. In this setup, the sample containing 2α-Methyl-9α-fluorocortisol competes with a known amount of enzyme-labeled steroid for binding to a limited number of specific antibody sites, which are immobilized on a microtiter plate. r-biopharm.com The amount of enzyme activity is inversely proportional to the concentration of the steroid in the sample. This method is suitable for screening applications in preclinical research. researchgate.net

Radioimmunoassay (RIA) is another sensitive technique that operates on a similar competitive binding principle. nih.gov Instead of an enzyme, a radiolabeled version of the steroid (e.g., labeled with tritium (B154650) ³H or iodine ¹²⁵I) is used as the competitor. nih.gov The amount of radioactivity bound to the antibody is measured, which is inversely related to the concentration of the unlabeled steroid in the sample.

A significant consideration for immunoassays is cross-reactivity . longdom.orgnih.gov Because antibodies may bind to other structurally similar steroids, it is crucial to characterize the specificity of the antibody used. nih.gov While excellent for high-throughput screening, positive results from immunoassays often require confirmation by a more specific method like LC-MS/MS. r-biopharm.com

Development and Validation of Bioanalytical Methods for Preclinical Studies

Before a new analytical method can be used to support preclinical studies, it must undergo a rigorous development and validation process to ensure that it is reliable, reproducible, and fit for purpose. pharmacyjournal.netresearchgate.netbwise.kr This process is typically guided by regulatory agency guidelines.

The method development phase involves optimizing all analytical conditions, including sample preparation, chromatographic separation, and detector settings, to achieve the desired sensitivity, selectivity, and analysis time. pharmacyjournal.netresearchgate.net

The method validation phase involves a series of experiments to formally demonstrate the method's performance characteristics. bwise.kr Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, or other drugs. nih.gov

Accuracy: The closeness of the measured concentration to the true value.

Precision: The degree of scatter between a series of measurements, expressed as the coefficient of variation (CV). This is assessed within a single run (intra-day) and between different runs (inter-day). nih.gov

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. pharmacyjournal.net

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.gov

Recovery: The efficiency of the extraction process. bwise.kr

Matrix Effect: The influence of interfering substances in the biological matrix on the ionization of the analyte. bwise.kr

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage). researchgate.net

A successfully validated bioanalytical method provides confidence in the concentration data generated during preclinical pharmacokinetic and toxicokinetic studies.

常见问题

Q. How should conflicting results regarding the compound’s anti-inflammatory efficacy be reconciled in systematic reviews?

- Methodological Answer : Apply PRISMA guidelines for literature screening and risk-of-bias assessment (e.g., Cochrane ROB tool). Stratify analyses by study design (e.g., randomized vs. observational) and highlight heterogeneity metrics (e.g., I² statistic). Discuss publication bias via funnel plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。